TCO-PEG4-NHS ester

Vue d'ensemble

Description

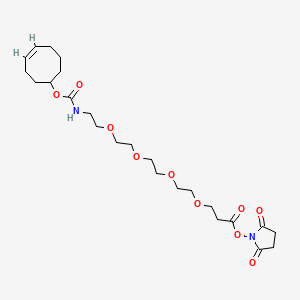

It is a pegylated labeling reagent with enhanced solubility in aqueous buffers, used for labeling antibodies, proteins, and other primary amine-containing macromolecules . The compound features a long, hydrophilic polyethylene glycol spacer arm that minimizes steric hindrance during ligation to complementary tetrazine-containing molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG4-NHS ester involves the reaction of trans-cyclooctene with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is activated using N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide.

Conjugation with Trans-Cyclooctene: The activated polyethylene glycol is then reacted with trans-cyclooctene under mild conditions to form the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using N-hydroxysuccinimide and a coupling agent.

Large-Scale Conjugation: The activated polyethylene glycol is then reacted with trans-cyclooctene in large reactors under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

TCO-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically strain-promoted, copper-free cycloaddition reactions with tetrazines.

Common Reagents and Conditions

Reagents: Tetrazine-functionalized compounds or biomolecules.

Conditions: The reaction occurs efficiently under mild buffer conditions without the need for a catalyst

Major Products

The major product formed from the reaction of this compound with tetrazines is a stable dihydropyridazine linkage .

Applications De Recherche Scientifique

Bioconjugation

Overview

Bioconjugation involves the covalent attachment of biomolecules to surfaces or other molecules, enhancing the development of targeted therapies and diagnostics. TCO-PEG4-NHS ester is particularly effective for this purpose due to its ability to react with primary amines.

Key Features

- Reactivity : The NHS group reacts with primary amines on proteins or antibodies, forming stable amide bonds.

- Solubility : The PEG4 spacer enhances water solubility, reducing aggregation of labeled proteins.

Case Study

In a study utilizing this compound for antibody modification, researchers achieved over 75% conjugation efficiency with single-domain antibodies. The resulting conjugates were analyzed using LC-MS, indicating high conversion rates and stability in biological systems .

Drug Delivery Systems

Overview

this compound plays a crucial role in designing advanced drug delivery systems that improve the efficacy and specificity of therapeutic agents.

Key Features

- Stable Linkages : The compound forms robust covalent bonds with drug molecules or carriers.

- Bioorthogonality : The TCO moiety allows for selective reactions in complex biological environments without interfering with native biological processes.

Applications

- Targeted Therapy : Enhances the delivery of chemotherapeutic agents specifically to cancer cells.

- Real-Time Monitoring : Facilitates the tracking of drug distribution and release in vivo using imaging techniques.

Fluorescent Labeling

Overview

Fluorescent labeling is essential for visualizing biomolecules in live-cell imaging and other biological studies. This compound is utilized for this purpose due to its efficient labeling capabilities.

Key Features

- Fast Reaction Kinetics : The TCO-tetrazine ligation reaction occurs rapidly, enabling real-time tracking of labeled biomolecules.

- High Sensitivity : Allows for the detection of low-abundance targets in complex samples.

Case Study

In a study focusing on live-cell imaging, researchers used this compound to label proteins, achieving high sensitivity and specificity in detecting cellular interactions .

Polymer Chemistry

Overview

this compound serves as a valuable building block in polymer synthesis, enabling the creation of functionalized polymers with tailored properties.

Key Features

- Versatile Functionalization : The compound can be incorporated into various polymer matrices.

- Enhanced Properties : Modifications can lead to improved mechanical strength, solubility, and biocompatibility.

Diagnostics Development

Overview

The compound is instrumental in developing diagnostic tools that enable the detection of specific biomolecules with high sensitivity.

Key Features

- Assay Development : Facilitates the creation of assays capable of detecting biomarkers associated with diseases.

- High Specificity : The bioorthogonal nature of TCO allows for precise targeting in diagnostic applications.

Data Table Summary

Mécanisme D'action

TCO-PEG4-NHS ester exerts its effects through the following mechanisms:

Bioconjugation: The N-hydroxysuccinimide ester reacts with primary amines on target molecules, forming stable amide bonds.

Click Chemistry: The trans-cyclooctene moiety undergoes inverse electron demand Diels-Alder cycloaddition with tetrazines, forming a stable dihydropyridazine linkage

PEG Spacer: The polyethylene glycol spacer increases water solubility and reduces steric hindrance, facilitating efficient ligation

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrazine-PEG5-NHS ester: Similar in function but with a different spacer length.

NHS ester-a-TCO: Another trans-cyclooctene derivative used for bioconjugation.

Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Used in similar applications but with a different reactive group.

Uniqueness

TCO-PEG4-NHS ester is unique due to its combination of a trans-cyclooctene moiety and a polyethylene glycol spacer, which provides enhanced solubility and reduced steric hindrance compared to other similar compounds .

Activité Biologique

Trans-Cyclooctene (TCO)-PEG4-NHS ester is a heterobifunctional linker that plays a significant role in bioconjugation and bioorthogonal chemistry. Its unique structure allows it to participate in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazines, making it a valuable tool for various biological applications, including protein labeling, drug delivery, and imaging techniques.

TCO-PEG4-NHS ester is characterized by its chemical formula and a molecular weight of 514.57 g/mol. The compound features a PEG4 spacer, which enhances solubility in aqueous environments and minimizes steric hindrance during conjugation reactions. The NHS (N-hydroxysuccinimide) group enables the formation of stable amide bonds with primary amines, such as those found in lysine residues on proteins.

| Property | Value |

|---|---|

| Chemical Formula | C24H38N2O10 |

| Molecular Weight | 514.57 g/mol |

| Purity | >90% (H NMR) |

| Solubility | DMSO, DMF, THF, DCM |

| Storage Conditions | -20°C, desiccate |

The TCO moiety reacts with tetrazines via a rapid and selective cycloaddition reaction. This reaction can occur under physiological conditions, allowing for the conjugation of biomolecules in complex biological environments without interfering with cellular functions. The PEG spacer not only improves solubility but also provides flexibility that is crucial for effective conjugation.

Applications in Biological Research

This compound has been widely utilized in various applications:

- Protein Conjugation : It is employed for labeling antibodies and proteins with minimal aggregation due to the hydrophilic nature of the PEG spacer .

- Imaging Techniques : The compound is used in PET and SPECT imaging by facilitating the attachment of radiolabels to biomolecules .

- Drug Delivery Systems : Its ability to form stable conjugates makes it suitable for developing antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .

Case Studies

-

Labeling Single Domain Antibodies :

In a study involving the HER2-targeted single domain antibody 2Rs15d, this compound was used to achieve over 65% modification efficiency. The resulting conjugates were subsequently labeled with 18F for imaging applications, demonstrating the efficacy of this compound in bioconjugation . -

Conjugation Efficiency Analysis :

Another investigation showed that this compound facilitated the conjugation of anti-HER2 sdAb 5F7 with over 75% efficiency. The study highlighted the importance of maintaining binding affinity post-modification, indicating that careful selection of modification sites is crucial for preserving biological activity .

Research Findings

Recent studies have indicated that this compound exhibits excellent stability and reactivity under physiological conditions. The half-life of the NHS ester bond can be affected by pH levels; at higher pH, hydrolysis occurs more rapidly, which can impact conjugation efficiency .

Furthermore, the use of this compound has been shown to enhance the delivery and efficacy of therapeutic agents by improving their pharmacokinetic profiles through targeted delivery mechanisms.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMRASGLDBKPF-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901111126 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613439-69-2, 1621096-79-4 | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TCO-PEG4-NHS (contains 6% Dichloromethane at maximum) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.